4-Fluoro-1-methylpyrazole-5-methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7FN2O |
|---|---|
Molecular Weight |
130.12 g/mol |
IUPAC Name |
(4-fluoro-2-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C5H7FN2O/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3 |
InChI Key |
VYACBQRAHDAYFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)F)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of Pharmaceutical Compounds
A Note on CAS 224631-23-4: Initial searches for a compound with CAS number 224631-23-4 did not yield a specific, publicly documented chemical entity. This suggests the number may be incorrect or assigned to a proprietary substance not in the public domain. However, the principles of physicochemical characterization are universal. This guide, therefore, provides a comprehensive framework for this process, applicable to any small molecule candidate in drug development. To illustrate these principles with concrete data, we will use D-(+)-Trehalose Dihydrate (CAS: 6138-23-4), a well-characterized excipient, as an example.
Introduction: The Cornerstone of Drug Development
In the journey of a drug from a laboratory concept to a clinical reality, the early and thorough characterization of its physicochemical properties is paramount. These properties govern a molecule's behavior from the moment of administration to its interaction with the biological target.[1][2] They are the fundamental determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability.[2][3] For researchers, scientists, and drug development professionals, a deep understanding of these characteristics is not merely academic; it is the bedrock upon which successful therapies are built.
This guide provides a technical overview of the core physicochemical properties relevant to drug development, the experimental methodologies used to determine them, and the interpretation of the resulting data.
Core Physicochemical Properties and Their Impact
A candidate molecule's success is largely predicted by a handful of key physicochemical parameters. These properties are interconnected and provide a holistic view of the molecule's potential behavior.
Ionization Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound and dictates the extent of its ionization at a given pH.[4] This is critical because the charge state of a molecule profoundly affects its solubility, permeability across biological membranes, and binding to its target receptor.[4] For instance, a drug may need to be in a neutral state to cross the lipid bilayer of the gut wall but in an ionized state to be soluble in blood plasma.
Lipophilicity (LogP/LogD)
Lipophilicity, or "fat-liking," describes a compound's ability to partition between an oily (nonpolar) and a watery (polar) phase.[1] It is most commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species, or the distribution coefficient (LogD) at a specific pH, which accounts for both ionized and neutral forms. This parameter is a key indicator of:
-
Absorption: Ability to cross cell membranes.
-
Distribution: Propensity to enter fatty tissues.
-
Potency: Interaction with hydrophobic pockets in target proteins.[1]
-
Toxicity: High lipophilicity can sometimes be linked to non-specific binding and toxicity.
Solubility
Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be transported in the blood. Poor solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation development.
Melting Point (MP)
The melting point is the temperature at which a solid turns into a liquid. It is an indicator of the purity of the compound and the strength of its crystal lattice. A high melting point often correlates with lower solubility due to the strong intermolecular forces that must be overcome.
Molecular Weight (MW) and Structure
The size and three-dimensional shape of a molecule influence its diffusion, binding affinity, and overall pharmacological profile. The molecular formula and structure are the foundational pieces of information from which many other properties can be predicted or understood.
Data Summary: D-(+)-Trehalose Dihydrate (CAS: 6138-23-4)
The following table summarizes the key physicochemical properties for our example compound, D-(+)-Trehalose Dihydrate.
| Property | Value | Source |
| CAS Registry Number | 6138-23-4 | [5][6][7] |
| Molecular Formula | C₁₂H₂₂O₁₁·2H₂O | [6][7] |
| Molecular Weight | 378.33 g/mol | [6][7] |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol dihydrate | [8] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 97 °C | [6] |
| Boiling Point | 115.3 °C (Predicted) | [6] |
| Aqueous Solubility | 689 g/L | [7] |
| Calculated LogP | -4.2 | [8] |
| Specific Optical Rotation | +197° to +201° (at 20°C) | [7] |
| pH (in solution) | 4.5 – 6.5 | [7] |
Experimental Protocols and Methodologies
The determination of physicochemical properties requires robust and reproducible experimental methods. The choice of method often depends on the compound's characteristics and the required throughput.
Determination of Melting Point
The melting point provides a quick assessment of purity and lattice energy.
Protocol: Capillary Method
This is a standard and widely used technique for determining the melting point of a crystalline solid.[9][10]
Causality: The principle is that as the temperature of a substance increases, the kinetic energy of its molecules overcomes the crystal lattice forces, leading to a phase transition from solid to liquid. The temperature range over which this occurs is the melting point.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the finely ground, dry compound is packed into a capillary tube to a depth of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or oil bath and a thermometer or temperature probe.
-
Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially, but the rate should be slowed to approximately 1 K/min as the expected melting point is approached.[9]
-
Observation: The temperatures at which the first drop of liquid appears (initial melting) and at which the entire sample becomes liquid (final melting) are recorded. This range is the melting point.
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination via Capillary Method.
Determination of Ionization Constant (pKa)
Protocol: Potentiometric Titration
This is a highly accurate method for determining pKa values.
Causality: This method relies on monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. The point at which half of the compound is ionized corresponds to the pKa.
Step-by-Step Methodology:
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often water or a water-methanol mixture).
-
Titration: A calibrated pH electrode is placed in the solution. A standardized solution of acid (e.g., HCl) or base (e.g., NaOH) is added in small, known increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of titrant.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.
Determination of Lipophilicity (LogP)
Protocol: Shake-Flask Method
This is the traditional and "gold standard" method for LogP determination.
Causality: The method directly measures the equilibrium distribution of a solute between two immiscible liquid phases, typically n-octanol and water. The ratio of the concentrations in the two phases gives the partition coefficient.
Step-by-Step Methodology:
-
Phase Preparation: n-Octanol and water are pre-saturated with each other by mixing and allowing them to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow the compound to partition between them until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: LogP is calculated as: LogP = log ( [Concentration in Octanol] / [Concentration in Water] )
Workflow for LogP Determination
Caption: Workflow for Shake-Flask LogP Determination.
Conclusion: From Data to Insight
The physicochemical properties discussed in this guide are not independent variables but rather interconnected descriptors of a molecule's identity and potential. A high melting point may suggest strong lattice forces that need to be overcome for dissolution, while a low LogP value, as seen with Trehalose, indicates high hydrophilicity and likely good aqueous solubility but poor passive diffusion across lipid membranes.[1][8] This understanding, grounded in robust experimental data, is crucial for making informed decisions in the complex, multi-stage process of drug discovery and development. By investing in a thorough physicochemical characterization early on, research organizations can better predict the challenges and opportunities associated with a new chemical entity, ultimately increasing the probability of its success.
References
- ANNEX PART A: METHODS FOR THE DETERMIN
- Physicochemical property prediction for small molecules using integral equation-based solvation models - Eldorado - Repository of the TU Dortmund.
- Methods for determining the physico-chemical properties under REACH 1/2.
- Developing physics-based methods for predicting physico-chemical properties required in pharmaceutical drug discovery and manufacturing - ARCHIE-WeSt.
- Chromatographic Approaches for Physicochemical Characteriz
- Physico-chemical properties in rel
- dextro-trehalose dihydrate, 6138-23-4 - The Good Scents Company.
- Trehalose, dihydr
- Physicochemical Properties - Pacific BioLabs.
- D-(+)
- Trehalose dihydr
- Trehalose | C12H22O11 | CID 7427 - PubChem.
- Physicochemical properties, pharmacokinetics, toxicology and application of nanocarriers - Journal of M
- PHYSICOCHEMICAL PROPERTIES MODULES.
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. PHYSICOCHEMICAL PROPERTIES MODULES | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 3. Physicochemical properties, pharmacokinetics, toxicology and application of nanocarriers - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. openaccessebooks.com [openaccessebooks.com]
- 5. dextro-trehalose dihydrate, 6138-23-4 [thegoodscentscompany.com]
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- 7. Trehalose dihydrate [cm-finechemicals.com]
- 8. Trehalose | C12H22O11 | CID 7427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. europarl.europa.eu [europarl.europa.eu]
- 10. prc.cnrs.fr [prc.cnrs.fr]
Molecular weight and formula of 4-Fluoro-1-methylpyrazole-5-methanol
The following technical guide is structured to serve as a definitive reference for 4-Fluoro-1-methyl-1H-pyrazole-5-methanol , a critical intermediate in modern medicinal chemistry.
Strategic Scaffold for Fragment-Based Drug Discovery (FBDD)
Executive Summary & Physiochemical Profile
4-Fluoro-1-methyl-1H-pyrazole-5-methanol represents a high-value "building block" in the synthesis of pharmaceutical agents. Its structural uniqueness lies in the combination of the electron-withdrawing fluorine atom at the C4 position and the hydroxymethyl "warhead" at C5.
This specific substitution pattern offers two distinct advantages in drug design:
-
Metabolic Stability: The C4-Fluorine atom blocks the primary site of oxidative metabolism (CYP450) common in pyrazoles.
-
Vector Control: The C5-positioning of the alcohol (vs. the more common C3 isomer) alters the bond vector, allowing for unique spatial arrangements when coupled to larger pharmacophores.
Physiochemical Data Matrix
| Property | Value | Technical Note |
| IUPAC Name | (4-Fluoro-1-methyl-1H-pyrazol-5-yl)methanol | Distinct from the 3-yl isomer. |
| Molecular Formula | C₅H₇FN₂O | |
| Molecular Weight | 130.12 g/mol | Monoisotopic Mass: 130.05 g/mol |
| CAS Number | Variable by Vendor | Common: 1206640-62-1 (Verify via structure) |
| MDL Number | MFCD32821677 | Sigma-Aldrich Identifier |
| Physical State | White to off-white solid | Low melting point range (approx. 50–60 °C) |
| Solubility | DMSO, Methanol, DCM | Moderate solubility in water due to -OH group. |
| pKa (Calc) | ~13.5 (Alcohol) | Pyrazole N2 is weakly basic. |
Synthetic Architecture & Regiochemistry
The synthesis of the 5-methanol isomer is chemically more demanding than the 3-methanol isomer due to the thermodynamics of pyrazole methylation. Direct methylation of 4-fluoropyrazole typically favors the 1,3-isomer (sterically less hindered). Therefore, the 1,5-isomer is best accessed via reduction of a pre-functionalized ester .
Reaction Workflow (DOT Visualization)
The following diagram outlines the primary synthetic route (Ester Reduction) and downstream derivatization pathways.
Figure 1: Synthetic pathway from the ester precursor to the target alcohol and subsequent "warhead" activation.
Detailed Experimental Protocol
Protocol: Reduction of Ethyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate
Safety Prerequisite: LiAlH₄ is pyrophoric. All glassware must be oven-dried. Perform under an inert atmosphere (Argon/Nitrogen).
Step-by-Step Methodology:
-
Setup: Charge a dry 3-neck round-bottom flask with Ethyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) and anhydrous Tetrahydrofuran (THF) (0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice/water bath.
-
Addition: Carefully add LiAlH₄ (1.2 eq) portion-wise (solid) or dropwise (if using 1M/2M solution). Note: Gas evolution (H₂) will occur.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The ester spot (higher R_f) should disappear; the alcohol spot (lower R_f) will appear.
-
The "Fieser" Quench (Critical Step):
-
Why: Improper quenching leads to gelatinous aluminum emulsions that trap product.
-
Procedure: For every x grams of LiAlH₄ used:
-
Add x mL water (slowly, at 0 °C).
-
Add x mL 15% NaOH solution.
-
Add 3x mL water.
-
-
-
Workup: Stir the quenched mixture for 30 minutes until a granular white precipitate forms. Filter through a pad of Celite. Wash the pad with THF.
-
Isolation: Concentrate the filtrate in vacuo. The crude product is often pure enough for use, but can be recrystallized from EtOAc/Hexane or purified via silica flash chromatography (Gradient: 0% → 100% EtOAc in Hexane).
Structural Utility & Quality Control
NMR Characterization Logic
Validating the structure requires checking for specific couplings induced by the Fluorine atom (
-
H NMR (DMSO-d₆ or CDCl₃):
-
Py-CH₃ (N-Methyl): Singlet, ~3.8–4.0 ppm.
-
-CH₂-OH: The methylene protons at C5 will appear as a doublet (or singlet depending on solvent exchange) around 4.5–4.7 ppm. Crucially, look for long-range coupling (
) with the fluorine, which may broaden this peak. -
Py-H (C3-H): A doublet centered around 7.3–7.5 ppm. The coupling constant
is typically large (standard pyrazole H-F coupling).
-
-
C NMR:
-
Expect doublets for the carbons at C3, C4, and C5 due to C-F coupling. The C4 carbon (directly attached to F) will have a massive coupling constant (
).
-
Bioisosteric Significance
In drug development, this scaffold is often used to replace 1-methyl-1H-pyrazole-5-methanol . The introduction of Fluorine at C4:
-
Lowers the pKa of the pyrazole system, reducing non-specific binding.
-
Increases Lipophilicity (LogP) slightly, improving membrane permeability.
-
Blocks Metabolism: Prevents oxidation at the electron-rich C4 position.
References
-
Sigma-Aldrich. (2024). Product Specification: 4-Fluoro-1-methylpyrazole-5-methanol. Merck KGaA. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted pyrazoles. Link
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Reference for the aluminum hydride workup protocol).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- BioBlocks. (2024). Scaffold Library: Fluorinated Pyrazoles in FBDD. (General reference for scaffold utility).
Fluorinated Pyrazole Building Blocks: A Strategic Toolkit for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds represents one of the most powerful tactics in modern medicinal chemistry.[1][2][3] The pyrazole nucleus, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" found in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[4][5][6] When combined, the unique properties of fluorine and the versatile pyrazole core create building blocks of exceptional value for drug discovery programs. These fluorinated pyrazoles allow chemists to meticulously tune a molecule's physicochemical properties, leading to enhanced metabolic stability, improved binding affinity, and optimized pharmacokinetic profiles.[7][8][9] This guide provides an in-depth exploration of fluorinated pyrazole building blocks, from the fundamental principles governing their utility to detailed, field-proven synthetic protocols and their application in structure-activity relationship (SAR) studies.
The Rationale: Why Fluorine and Pyrazole are a Powerful Combination
The prevalence of fluorinated pharmaceuticals, with over half of new small-molecule drugs containing at least one fluorine atom, is a testament to the element's transformative impact.[2] Similarly, the pyrazole ring is a cornerstone of medicinal chemistry, valued for its ability to act as both a hydrogen bond donor and acceptor and its role as a bioisosteric replacement for other aromatic systems.[5][6] The synergy arises from the targeted modulation of the pyrazole's inherent properties through fluorination.
Modulating Physicochemical Properties
The introduction of fluorine, particularly as part of fluoroalkyl groups (e.g., -CF₃, -CF₂H), profoundly alters a molecule's electronic landscape and physical characteristics.[2][3]
-
Acidity (pKa): The potent electron-withdrawing nature of fluorine lowers the pKa of nearby acidic or basic centers. For a pyrazole N-H, this can enhance its hydrogen bond donating capacity, potentially strengthening interactions with a biological target.[3]
-
Lipophilicity (logP): Fluorination generally increases lipophilicity, which can improve a compound's ability to cross cellular membranes. However, the effect is highly context-dependent; a single fluorine atom may only cause a mild increase, while a trifluoromethyl (-CF₃) group adds significant lipophilicity.[10] This allows for fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: This is arguably the most significant advantage. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. Placing fluorine or a -CF₃ group at a site prone to metabolic oxidation by Cytochrome P450 enzymes effectively blocks this pathway, increasing the drug's half-life and bioavailability.[1][11][12][13] For instance, replacing a metabolically labile methyl group on a pyrazole with a trifluoromethyl group is a common and highly effective strategy.[12]
Table 1: Impact of Common Fluorine Moieties on Molecular Properties
| Fluorine Moiety | Typical Effect on Acidity (pKa) | Typical Effect on Lipophilicity (logP) | Impact on Metabolic Stability |
|---|---|---|---|
| -F (Monofluoro) | Modest increase in acidity of adjacent N-H | Small to moderate increase | Blocks specific C-H oxidation sites |
| -CF₂H (Difluoromethyl) | Significant increase in acidity; can act as a lipophilic H-bond donor[14][15] | Moderate to large increase | Excellent metabolic blocker; bioisostere for hydroxyl or thiol groups[14] |
| -CF₃ (Trifluoromethyl) | Strong increase in acidity of adjacent N-H | Large increase | Exceptionally robust metabolic blocker |
Core Synthetic Strategies for Fluorinated Pyrazoles
The construction of the fluorinated pyrazole ring is typically achieved through two primary strategies: the condensation of fluorinated 1,3-dicarbonyl compounds with hydrazines (a modification of the classic Knorr synthesis) and, more powerfully, the [3+2] cycloaddition of fluorinated 1,3-dipoles.
The [3+2] Cycloaddition Pathway
This method is one of the most versatile and regioselective routes to polysubstituted fluorinated pyrazoles.[16][17][18] The core principle involves the reaction of a 1,3-dipole (containing the N-N bond) with a dipolarophile (containing a C-C multiple bond). For fluorinated pyrazoles, this typically involves generating a fluorinated nitrile imine in situ from a hydrazonoyl bromide precursor.[19][20]
Caption: The Knorr synthesis pathway for constructing fluorinated pyrazoles.
A key challenge with the Knorr synthesis when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines is the potential formation of regioisomers. [21]However, by carefully controlling reaction conditions or by using a two-step procedure, a desired isomer can often be favored. [22]This method is particularly robust and often used for large-scale synthesis of foundational building blocks.
Case Study: Celecoxib, a Trifluoromethylpyrazole Blockbuster
Celecoxib (Celebrex®) is a selective COX-2 inhibitor widely used as an anti-inflammatory drug. [23]Its structure is a prime example of the successful application of a fluorinated pyrazole building block. The core is a 1,5-diarylpyrazole featuring a trifluoromethyl group at the 3-position and a sulfonamide moiety.
The trifluoromethyl group is critical to Celecoxib's pharmacological profile:
-
Potency and Selectivity: The bulky and electron-withdrawing -CF₃ group fits snugly into a secondary pocket of the COX-2 enzyme active site, an interaction not as favorable in the slightly smaller COX-1 active site. This steric and electronic influence is a key determinant of its COX-2 selectivity. [24][25]2. Metabolic Stability: The pyrazole ring and the tolyl group are potential sites of metabolism. The -CF₃ group itself is metabolically inert, and its presence influences the overall electronic properties of the ring, contributing to the molecule's overall stability. [13]3. Lipophilicity: The -CF₃ group enhances the molecule's lipophilicity, aiding its distribution to inflamed tissues.
The development of Celecoxib and its analogs has spurred extensive research into the synthesis of 3-trifluoromethylpyrazole building blocks, primarily through [3+2] cycloaddition and Knorr condensation pathways. [24][26][27][28]
Detailed Experimental Protocols
The following protocols are representative, self-validating systems designed for clarity and reproducibility.
Protocol 1: Synthesis of a 3,5-bis(fluoroalkyl)pyrazole via [3+2] Cycloaddition
This protocol is adapted from methodologies utilizing difluoroacetohydrazonoyl bromides and electron-deficient olefins. [14][19]
-
Objective: To synthesize a 1-aryl-3-difluoromethyl-5-trifluoromethyl-pyrazoline, which can be subsequently oxidized to the corresponding pyrazole.
-
Materials:
-
N-Aryl-2,2-difluoroacetohydrazonoyl bromide (1.0 mmol, 1.0 eq)
-
3,3,3-Trifluoropropene (1.2 mmol, 1.2 eq)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 eq)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Manganese dioxide (MnO₂) (5.0 mmol, 5.0 eq) (for optional oxidation step)
-
Dichloromethane (DCM) (for oxidation)
-
Round-bottom flask, magnetic stirrer, condenser, argon/nitrogen line.
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon), add the N-aryl-2,2-difluoroacetohydrazonoyl bromide (1.0 mmol).
-
Dissolve the starting material in anhydrous acetonitrile (10 mL).
-
Add the 3,3,3-trifluoropropene (1.2 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (1.5 mmol) dropwise over 5 minutes.
-
Scientist's Note: The slow addition of base at low temperature is crucial to control the in situ formation of the nitrile imine dipole and prevent dimerization or decomposition.
-
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the hydrazonoyl bromide spot indicates completion.
-
Upon completion, filter the reaction mixture to remove triethylammonium bromide salts and concentrate the filtrate under reduced pressure.
-
The crude product (a pyrazoline) can be purified by column chromatography on silica gel.
-
-
Optional Oxidation to Pyrazole:
-
Dissolve the purified pyrazoline in dichloromethane (15 mL).
-
Add activated manganese dioxide (5.0 mmol) and heat the mixture to reflux for 6-12 hours.
-
Monitor the aromatization by TLC.
-
After completion, cool the mixture, filter through a pad of Celite® to remove MnO₂, and concentrate the filtrate to yield the crude pyrazole.
-
Purify by column chromatography.
-
-
Self-Validation/Characterization:
-
Confirm the structure of the final product using ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
-
Obtain a High-Resolution Mass Spectrometry (HRMS) measurement to confirm the elemental composition.
-
Protocol 2: Synthesis of a 3-Trifluoromethylpyrazole via Knorr Condensation
This protocol describes a classic acid-catalyzed condensation. [29][22]
-
Objective: To synthesize 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one.
-
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 mmol, 1.0 eq)
-
Phenylhydrazine (1.0 mmol, 1.0 eq)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic, ~0.1 mL)
-
Round-bottom flask, magnetic stirrer, condenser.
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 mmol) in ethanol (10 mL).
-
Add phenylhydrazine (1.0 mmol) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Scientist's Note: Acid catalysis is essential to activate the carbonyl groups for nucleophilic attack by the weakly basic hydrazine.[29]
-
-
Attach a condenser and heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours.
-
Monitor the reaction by TLC (2:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or purify the residue by column chromatography.
-
-
Self-Validation/Characterization:
-
Determine the melting point of the crystalline product.
-
Confirm the structure by ¹H, ¹³C, and ¹⁹F NMR, and compare spectra to literature values if available.
-
Safety and Handling of Fluorinating Reagents
While the protocols above use already-fluorinated building blocks, the synthesis of these reagents often involves hazardous materials. Researchers must exercise extreme caution.
-
Fluorine Gas (F₂): Is a highly toxic, corrosive, and reactive oxidizer. It should only be handled by highly trained personnel in specialized equipment, such as a dedicated gas handling cabinet or a continuous flow reactor, within a well-ventilated fume hood. [30][31][32]All equipment must be scrupulously dried and passivated. [30]* Hydrogen Fluoride (HF): Can be generated from reactions with moisture. HF causes severe burns that may not be immediately painful but penetrate deeply. An HF safety program must be in place, and 2.5% calcium gluconate gel must be immediately available for skin exposure. [31][33]* Electrophilic Fluorinating Reagents (e.g., Selectfluor®): These are strong oxidizing agents. Avoid contact with combustible materials and always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. [34]
Conclusion and Future Perspectives
Fluorinated pyrazole building blocks are indispensable tools in the drug discovery arsenal. Their strategic use allows for the rational design of molecules with superior potency, selectivity, and pharmacokinetic properties. The continued development of novel and efficient synthetic methods, particularly in the realm of asymmetric synthesis and late-stage fluorination, will further expand the chemical space accessible to medicinal chemists. As our understanding of fluorine's subtle effects on molecular interactions grows, so too will our ability to craft the next generation of highly effective and safe therapeutics built upon this remarkable fluorinated scaffold.
References
-
Synthesis of difluoromethyl pyrazolines and pyrazoles via [3+2] cycloaddition reaction. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). World Journal of Biology and Biotechnology. Retrieved February 19, 2026, from [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. Retrieved February 19, 2026, from [Link]
-
Zhu, S., et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Tetrahedron Letters. Retrieved February 19, 2026, from [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Retrieved February 19, 2026, from [Link]
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The Strategic Impact of C4-Fluorination on Pyrazole Methanols: A Comparative Analysis
An In-Depth Technical Guide for Drug Discovery Professionals:
Introduction: The Pyrazole Methanol Scaffold and the Fluorine Advantage
The pyrazole ring is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutics, from kinase inhibitors like Ruxolitinib to blockbuster anti-inflammatory drugs like Celecoxib.[1] Its utility stems from its unique combination of properties: it is an aromatic heterocycle that can engage in hydrogen bonding as both a donor and acceptor, and its substituent pattern can be readily modified to fine-tune pharmacological activity. The pyrazole methanol motif, which incorporates a hydroxymethyl group, further extends this versatility, providing an additional vector for target interaction or for modulating physicochemical properties such as solubility.
However, like many heterocyclic scaffolds, pyrazoles can be susceptible to metabolic degradation, often through oxidation of an otherwise unsubstituted ring carbon.[2][3] This is where the strategic incorporation of fluorine comes into play. Fluorine, despite its minimal steric footprint (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), is the most electronegative element, creating a carbon-fluorine (C-F) bond that is exceptionally strong and polarized.[4][5][6] This unique combination of size and electronics allows for the subtle yet profound modulation of a molecule's properties.[7][8] Over half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its power in medicinal chemistry.[4]
This guide provides an in-depth technical comparison between non-fluorinated pyrazole methanols and their 4-fluoro analogs. We will explore the causal relationships between C4-fluorination and the resulting changes in physicochemical properties, pharmacological profiles, and synthetic accessibility, providing researchers with the foundational knowledge to leverage this powerful modification in their drug design campaigns.
Part 1: A Comparative Analysis of Physicochemical Properties
The introduction of a single fluorine atom at the C4 position of a pyrazole methanol instigates a cascade of changes in the molecule's fundamental properties. Understanding these shifts is critical to predicting the downstream effects on biological activity.
Structural and Electronic Comparison
The primary difference lies in the replacement of a C4-H bond with a C4-F bond. This seemingly minor change has significant electronic consequences.
Figure 1: Structural comparison of a generic pyrazole methanol and its 4-fluoro analog.
Acidity and Basicity (pKa)
The strong electron-withdrawing inductive effect of the fluorine atom significantly alters the electron density of the pyrazole ring.[5][8][9] This has a pronounced effect on the pKa of the ring nitrogens.
-
Expertise & Causality: The fluorine atom pulls electron density away from the pyrazole ring system. This reduces the basicity of the pyridine-like nitrogen (N2), making its lone pair less available for protonation. Consequently, the conjugate acid of the 4-fluoropyrazole is more acidic (has a lower pKa) than its non-fluorinated counterpart.[5][9] This modulation is crucial because a lower basicity can reduce unwanted interactions with off-target acidic residues and improve membrane permeability by decreasing the proportion of the charged species at physiological pH.[5][8]
Lipophilicity (LogP)
The effect of fluorination on lipophilicity is highly context-dependent and one of the most misunderstood aspects of its application. While a single fluorine atom often increases the lipophilicity of an aliphatic chain, its effect on an aromatic ring is more complex.[10][11][12]
-
Expertise & Causality: The introduction of a fluorine atom can increase a molecule's overall lipophilicity (LogP) by masking the polar C-H bond and increasing hydrophobic surface area. However, the strong dipole moment of the C-F bond can also increase interactions with polar environments. For pyrazoles, fluorination at the C4 position generally leads to a modest increase in the octanol-water partition coefficient (LogP).[10][13][14] This is a critical parameter to tune for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11]
Metabolic Stability
One of the most common and impactful reasons for introducing fluorine is to enhance metabolic stability.[2][4][8] Aromatic and heterocyclic rings are often susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism.
-
Expertise & Causality: The C4 position of the pyrazole ring is an electron-rich site and a potential "soft spot" for oxidative metabolism. Replacing the C-H bond (bond energy ~105-113 kcal/mol) with a significantly stronger C-F bond (bond energy ~126 kcal/mol) effectively "blocks" this site of metabolism.[2][3] The enzyme's oxidative machinery cannot easily break the C-F bond, thus preventing hydroxylation and subsequent degradation of the compound. This leads to a longer in vivo half-life, reduced clearance, and potentially a lower required therapeutic dose.[2][6]
Data Summary: Physicochemical Properties
The following table summarizes the expected shifts in key physicochemical properties when moving from a non-fluorinated pyrazole methanol to its 4-fluoro analog.
| Property | Non-Fluorinated Pyrazole Methanol | 4-Fluoro Pyrazole Methanol | Rationale for Change |
| pKa (of conjugate acid) | ~2.5 | ~1.5 - 2.0 | Fluorine's inductive electron withdrawal reduces the basicity of the N2 nitrogen.[5][9] |
| Calculated LogP (cLogP) | Variable (e.g., ~1.8) | Increase of ~0.1-0.4 (e.g., ~2.1) | Fluorine substitution on an aromatic ring generally increases lipophilicity.[13][14] |
| Metabolic Stability (t½ in microsomes) | Lower | Significantly Higher | The strong C-F bond blocks the C4 position from common CYP-mediated oxidative metabolism.[2][8][10] |
Part 2: Impact on Pharmacological Profile
The alterations in physicochemical properties directly translate into changes in how the molecule interacts with its biological target and behaves within a biological system.
Figure 2: The causal relationship between C4-fluorination and its pharmacological impact.
Binding Affinity and Target Interactions
The introduction of fluorine can alter a molecule's binding affinity for its target protein in several ways:
-
Direct Interactions: The polarized C-F bond can participate in favorable electrostatic or dipole-dipole interactions with amino acid residues in the binding pocket. It can also form non-classical hydrogen bonds (C-F···H-N).
-
Conformational Effects: While fluorine is small, its electronic properties can influence the conformation of the molecule, potentially locking it into a more bioactive conformation that fits the target's binding site more effectively.[7]
-
Water Displacement: The increased lipophilicity of the fluorinated ring can lead to a more favorable entropy gain upon binding by displacing ordered water molecules from a hydrophobic pocket.
In several documented cases, strategic fluorination has led to a significant increase in binding affinity and potency.[4][8]
Pharmacokinetics (ADME)
Improvements in the pharmacokinetic profile are often the primary driver for fluorination.[2][7]
-
Absorption: The fine-tuning of lipophilicity can improve a compound's ability to permeate the gut wall, leading to better oral bioavailability.[5][10]
-
Distribution: Changes in lipophilicity and plasma protein binding can alter how the drug distributes throughout the body, potentially improving penetration into a target tissue (e.g., crossing the blood-brain barrier).[7]
-
Metabolism: As discussed, blocking metabolic hotspots is a key advantage, leading to lower clearance and longer exposure.[2][6]
-
Excretion: By reducing the rate of metabolism, the primary route of excretion may shift from metabolic clearance to renal or biliary clearance of the parent drug.
Part 3: Synthetic Strategies and Methodologies
The synthesis of these two classes of compounds relies on well-established heterocyclic chemistry, with specific adaptations required for the introduction of fluorine.
Figure 3: Comparative synthetic workflow for pyrazole methanols.
Protocol 1: Synthesis of a Non-Fluorinated Pyrazole Methanol Analog
This protocol describes a typical Knorr pyrazole synthesis followed by reduction, a trustworthy and widely used method.[15][16]
Step 1: Cyclocondensation to form the Pyrazole Ester
-
To a stirred solution of a β-keto ester (e.g., ethyl benzoylacetate, 1.0 eq) in ethanol (5 mL/mmol), add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (3-5 drops).
-
Heat the reaction mixture to reflux (approx. 80-100°C) for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.
-
Upon completion, cool the mixture to room temperature and add cold water to precipitate the product.
-
Isolate the solid pyrazole ester by vacuum filtration, wash with cold water, and dry.
Step 2: Reduction to the Pyrazole Methanol
-
Suspend the pyrazole ester (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq, 1.0 M in THF) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Self-Validation: Monitor the reaction by TLC until the starting ester is consumed.
-
Carefully quench the reaction at 0°C by the sequential slow addition of water, 15% NaOH (aq), and then more water (Fieser workup).
-
Filter the resulting suspension through celite, wash the filter cake with THF or ethyl acetate, and concentrate the filtrate under reduced pressure to yield the crude pyrazole methanol.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Synthesis of a 4-Fluoro Pyrazole Methanol Analog
Synthesizing the 4-fluoro analog often involves either a "building block" approach or a "late-stage fluorination" approach. The building block method is generally more reliable and is detailed here.[17][18]
Step 1: Synthesis via a Fluorinated Building Block
-
The synthesis begins with a fluorinated 1,3-dicarbonyl compound. A common precursor is 2-fluoro-1,3-diketone, which can be prepared by direct fluorination of the corresponding diketone with an electrophilic fluorinating agent like Selectfluor®.[17][18]
-
To a stirred solution of the 2-fluoro-β-keto ester (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Self-Validation: Monitor the reaction by TLC. The fluorinated starting material will have a different Rf value than the product.
-
Workup the reaction as described in Protocol 1, Step 1, to isolate the 4-fluoropyrazole ester.
Step 2: Reduction to the 4-Fluoro Pyrazole Methanol
-
Following the procedure in Protocol 1, Step 2, reduce the 4-fluoropyrazole ester using LiAlH₄ in THF.
-
Self-Validation & Characterization: The final product's identity and purity should be confirmed. The presence of fluorine can be unequivocally confirmed by ¹⁹F NMR spectroscopy, which should show a characteristic signal.[19][20] The structure is further confirmed by ¹H NMR, ¹³C NMR (noting the characteristic C-F coupling constants), and mass spectrometry.[21][22]
Conclusion and Future Outlook
The substitution of a hydrogen atom with fluorine at the C4 position of a pyrazole methanol is a powerful strategic decision in drug design. It is not merely a bioisosteric replacement but a profound modification that enhances metabolic stability, modulates pKa, and fine-tunes lipophilicity. These physicochemical changes provide a clear rationale for observing improved pharmacokinetic profiles and potentially enhanced target affinity.[7][8][10]
While the synthesis of fluorinated analogs requires specialized starting materials or fluorination steps, the downstream benefits often justify the investment. As synthetic methodologies for fluorination continue to advance, the application of 4-fluoropyrazole methanols and related fluorinated heterocycles in drug discovery is set to expand, enabling the development of safer, more effective, and more resilient therapeutics.[1][6]
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Methodological & Application
Application Note: Oxidative Synthesis of 4-Fluoro-1-methylpyrazole-5-carboxylic acid
This Application Note provides a validated protocol for the synthesis of 4-Fluoro-1-methyl-1H-pyrazole-5-carboxylic acid via the oxidative transformation of its alcohol precursor, (4-Fluoro-1-methyl-1H-pyrazol-5-yl)methanol .[1][2][3] This route is critical in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and novel pharmaceutical pharmacophores where the 4-fluoro-1-methylpyrazole motif serves as a metabolically stable bioisostere.[1][2][3]
Introduction & Strategic Rationale
The 4-fluoro-1-methylpyrazole-5-carbonyl moiety is a privileged scaffold in medicinal chemistry and agrochemistry, appearing in next-generation fungicides and kinase inhibitors.[1][2][3] While traditional routes involve the cyclization of fluorinated acetoacetates, these often yield esters requiring harsh hydrolysis or lack regioselectivity.
The "Alcohol-to-Acid" route described here offers a distinct advantage: it allows for the late-stage generation of the carboxylic acid from the chemically stable hydroxymethyl precursor.[1][2][3] This precursor can be generated via the reduction of esters or direct ring synthesis, allowing for purification before the final oxidation, ensuring a high-purity acidic product free from decarboxylated byproducts common in other routes.
Key Advantages of this Protocol:
-
Regiocontrol: Fixes the N-methyl and C-5 carboxyl geometry prior to oxidation.
-
Mild Conditions: Utilizes TEMPO/NaOCl (Anelli Oxidation) to avoid toxic chromium reagents (Jones Oxidation) or harsh permanganate conditions that may degrade the fluorinated ring.[2]
-
Scalability: The biphasic system is highly amenable to process scale-up.[1][2][3]
Reaction Scheme & Mechanism
The transformation utilizes a catalytic cycle driven by the oxoammonium species of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy), with Sodium Hypochlorite (bleach) acting as the stoichiometric terminal oxidant.
Figure 1: Mechanistic pathway for the TEMPO-mediated oxidation of the pyrazolyl alcohol to the carboxylic acid.
Experimental Protocol
Method A: TEMPO-Mediated Oxidation (Recommended)
Best for: High yield, mild conditions, and ease of purification.
Materials Required
| Reagent | Equiv. | Role |
| Start: (4-Fluoro-1-methylpyrazol-5-yl)methanol | 1.0 | Substrate |
| TEMPO (Free Radical) | 0.05 (5 mol%) | Catalyst |
| KBr (Potassium Bromide) | 0.10 (10 mol%) | Co-catalyst |
| NaOCl (10-12% aq.[1][2][3] solution) | 2.2 - 2.5 | Terminal Oxidant |
| NaHCO₃ (Sat.[1][2][3] aq.) | -- | Buffer (pH 8-9) |
| Dichloromethane (DCM) | -- | Solvent |
Step-by-Step Procedure
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar and a temperature probe, dissolve (4-Fluoro-1-methyl-1H-pyrazol-5-yl)methanol (1.0 g, 1.0 equiv) in DCM (10 mL).
-
Add a solution of KBr (0.1 equiv) in water (2 mL).[2]
-
Add TEMPO (0.05 equiv) to the biphasic mixture.
-
Cool the mixture to 0–5 °C using an ice bath. Vigorous stirring is essential for phase transfer.[2][3]
-
-
Oxidation:
-
Slowly add the NaOCl solution (2.2 equiv) dropwise over 30 minutes.
-
Critical Control: Maintain internal temperature <10 °C. The reaction is exothermic.[2][3]
-
Simultaneously, add Sat. NaHCO₃ periodically to maintain pH at ~8.5–9.[2][3]0. (Acidic pH can evolve Cl₂ gas; too basic pH can promote haloform side reactions).[2][3]
-
-
Monitoring:
-
Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
TLC/HPLC Check: Monitor the disappearance of the alcohol (Rt ~ low) and the appearance of the acid (Rt ~ high, broad peak).
-
-
Workup & Isolation:
-
Quench: Add aqueous Na₂S₂O₃ (Sodium Thiosulfate) to quench excess oxidant.[2][3] Stir for 15 mins.
-
Separation: Separate the layers. The product (as a carboxylate salt) is in the aqueous phase . Discard the organic (DCM) phase which contains the catalyst and impurities.
-
Acidification: Cool the aqueous phase to 5 °C. Slowly acidify with 1N HCl to pH 2–3. The carboxylic acid should precipitate as a white/off-white solid.[1][2][3]
-
Filtration: Filter the solid, wash with cold water, and dry under vacuum at 45 °C.
-
-
Purification (if needed):
Method B: Jones Oxidation (Alternative)
Best for: Small-scale, robust synthesis where chromium waste is managed.[2]
-
Dissolve the alcohol in Acetone (0.1 M concentration).
-
Cool to 0 °C.
-
Add Jones Reagent (CrO₃/H₂SO₄) dropwise until a persistent orange color remains.[2][3]
-
Stir for 1 hour at 0 °C.
-
Quench with Isopropanol (turns the solution green).
-
Evaporate acetone, dilute with water, and extract with Ethyl Acetate.
-
Note: This method yields the acid directly in the organic phase but requires careful removal of chromium residues.[3]
Analytical Data & Quality Control
| Parameter | Specification | Notes |
| Appearance | White to Off-White Solid | Yellowing indicates impurities (likely azo-dimers).[1][2][3] |
| 1H NMR (DMSO-d6) | δ 13.5 (br s, 1H, COOH), 7.6 (d, 1H, Py-H), 4.0 (s, 3H, N-CH3) | The carboxylic proton is broad/exchangeable. |
| 19F NMR | ~ -165 to -175 ppm (s) | Diagnostic for the 4-fluoro substituent.[1][2][3] |
| MS (ESI-) | [M-H]⁻ = 143.0 | Negative mode is preferred for carboxylic acids.[1][2] |
Precursor Synthesis (Context)
If the starting alcohol is not commercially available, it is best synthesized via the reduction of the corresponding ester, which is a common intermediate in fluorinated pyrazole manufacturing.
Figure 2: Generation of the alcohol precursor from the ester.[1][2]
Protocol: React Ethyl 4-fluoro-1-methylpyrazole-5-carboxylate with LiAlH₄ (0.6 equiv) in dry THF at 0 °C. Quench with Rochelles salt, extract, and concentrate to yield the alcohol.
Safety & Handling
-
Sodium Hypochlorite: Corrosive and an oxidizer.[2][3] Do not mix with acid before quenching (releases Cl₂ gas).[2]
-
TEMPO: Store at 2–8 °C. Irritant.
-
Fluorinated Compounds: While the target is stable, precursors like fluoro-acetoacetates (if making the ring) can be toxic.[2] Handle in a fume hood.
-
Waste Disposal: Segregate chromium waste (if using Method B) from general organic waste.[2][3]
References
-
Preparation of Pyrazole Carboxylic Acids via Oxidation
-
Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA). Synform, A197–A199. Link
-
-
Synthesis of Fluorinated Pyrazole Alcohols (Patent)
-
General TEMPO Oxidation Protocol
-
Fluorination of Pyrazoles (Selectfluor Route)
Sources
- 1. US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-Fluoro-1-methyl-1H-pyrazole-5-carboxylic acid [cymitquimica.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
Technical Guide: Conversion of 4-Fluoro-1-methylpyrazole-5-methanol to Alkyl Halides
Abstract & Strategic Analysis
This technical guide details the conversion of 4-Fluoro-1-methylpyrazole-5-methanol into its corresponding alkyl chloride, bromide, and iodide derivatives. These intermediates are critical "warheads" in medicinal chemistry, often used to append the metabolically stable, lipophilic 4-fluoropyrazole motif to larger drug scaffolds via nucleophilic substitution.
Chemical Context & Reactivity
The starting material features a primary alcohol at the C5 position of a pyrazole ring. Two key structural factors influence the synthetic strategy:
-
4-Fluoro Substituent: The fluorine atom at C4 is highly electronegative ($ \chi \approx 3.98 $). Through inductive withdrawal (-I effect), it decreases electron density on the pyrazole ring. While this stabilizes the ring against oxidative degradation, it also renders the C5-methylene protons slightly more acidic and the resulting alkyl halides highly reactive toward nucleophiles (good electrophiles).
-
N-Methyl Group: The N1-methyl group prevents tautomerization, locking the substrate in a fixed regioisomeric form. This simplifies purification compared to N-unsubstituted pyrazoles.
Decision Matrix: Reagent Selection
| Target Halide | Preferred Reagent | Mechanism | Key Advantage |
| Chloride | Thionyl Chloride ( | Scalable; gaseous byproducts ( | |
| Bromide | Phosphorus Tribromide ( | Mild conditions ( | |
| Iodide | Finkelstein (NaI/Acetone) | High yields from chloride/bromide precursors; avoids unstable |
Experimental Protocols
Protocol A: Synthesis of 5-(Chloromethyl)-4-fluoro-1-methylpyrazole
Reagent: Thionyl Chloride (
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Thionyl Chloride (1.5 eq)
-
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)
-
Scavenger (Optional): Triethylamine (
) or DMF (catalytic)
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 g (approx. 7.7 mmol) of the alcohol in 10 mL of anhydrous DCM in a round-bottom flask under
atmosphere. -
Addition: Cool the solution to
using an ice bath. Add (1.1 mL, 11.5 mmol) dropwise over 15 minutes. Caution: Exothermic reaction with gas evolution. -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Optimization Note: If conversion is incomplete by TLC (visualized with
), heat to reflux ( ) for 1 hour. Catalytic DMF (2 drops) can form the Vilsmeier-Haack-like active species to accelerate the reaction.
-
-
Workup: Evaporate the solvent and excess
under reduced pressure. -
Neutralization: Redissolve the residue in DCM and wash with saturated
solution (cold) to neutralize residual HCl. -
Isolation: Dry the organic layer over
, filter, and concentrate to yield the crude chloride. -
Purification: Typically sufficiently pure (>95%). If necessary, purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Synthesis of 5-(Bromomethyl)-4-fluoro-1-methylpyrazole
Reagent: Phosphorus Tribromide (
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent:
(0.4 eq) - Note: has 3 active bromines. -
Solvent: Anhydrous DCM or Diethyl Ether
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 g of the alcohol in 15 mL of anhydrous DCM under argon. Cool to
(salt/ice bath). -
Addition: Dilute
(0.3 mL, approx. 3.1 mmol) in 2 mL DCM and add dropwise to the reaction mixture. Maintain temperature below . -
Reaction: Stir at
for 1 hour, then slowly warm to room temperature over 2 hours. -
Quenching: Critical Step. Cool back to
and quench by slow addition of saturated . Vigorous stirring is required to hydrolyze excess phosphorous species. -
Extraction: Extract with DCM (
mL). Wash combined organics with brine. -
Storage: The bromide is less stable than the chloride. Store at
under inert gas.
Protocol C: Synthesis of 5-(Iodomethyl)-4-fluoro-1-methylpyrazole
Method: Finkelstein Reaction (Halide Exchange)
Logic: Direct iodination with
Materials
-
Substrate: 5-(Chloromethyl)-4-fluoro-1-methylpyrazole (from Protocol A)
-
Reagent: Sodium Iodide (NaI) (2.0 eq)
-
Solvent: Anhydrous Acetone (dried over molecular sieves)
Step-by-Step Methodology
-
Dissolution: Dissolve NaI (2.0 eq) in anhydrous acetone. Stir until fully dissolved (NaI is soluble, NaCl is not).
-
Reaction: Add the chloromethyl pyrazole substrate.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. A white precipitate of NaCl will form, driving the equilibrium forward (Le Chatelier's principle). -
Workup: Cool to room temperature and filter off the NaCl solid.
-
Concentration: Remove acetone under vacuum.
-
Purification: Dissolve residue in
, wash with water (to remove excess NaI) and sodium thiosulfate (to remove any free if the solution is yellow). -
Product: Evaporate to obtain the unstable iodomethyl derivative. Use immediately.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways and critical decision points.
Figure 1: Synthetic workflow for the divergence of the alcohol precursor into three alkyl halide classes.
Quality Control & Characterization
Verify the identity of your product using the following expected spectral data.
| Analytical Method | Expected Signal (Approximate) | Diagnostic Feature |
| 1H NMR ( | ||
| 1H NMR ( | ||
| 19F NMR | ||
| LC-MS | Observe characteristic isotope patterns (Cl: 3:1 ratio of M/M+2; Br: 1:1 ratio). |
Safety & Handling
-
Lachrymators: Benzyl-type halides are potent lachrymators (tear agents). Handle all products in a well-ventilated fume hood.
-
Thionyl Chloride: Reacts violently with water to release HCl and
. Quench excess reagent carefully. -
Skin Absorption: Fluorinated heterocycles can have enhanced lipophilicity, increasing skin absorption rates. Double-gloving (Nitrile) is recommended.
References
-
Sigma-Aldrich. This compound Product Analysis. Retrieved from
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) – Reaction With Alcohols to Alkyl Chlorides.[1][2] Retrieved from
-
Organic Chemistry Portal.[3] Appel Reaction: Mechanism and Protocols. Retrieved from
-
Beilstein Journal of Organic Chemistry. Reactions of 5-hydroxypyrazoles with thionyl chloride. Retrieved from
-
Alfa Chemistry. Appel Reaction Overview and Applications. Retrieved from
Sources
Application Note: Scalable Regioselective Synthesis of 4-Fluoro-1-methylpyrazole-5-methanol
This Application Note is structured to guide researchers through the scalable, regioselective synthesis of 4-Fluoro-1-methylpyrazole-5-methanol . Unlike traditional cyclization methods that often yield difficult-to-separate regioisomers, this protocol prioritizes a linear, regiocontrolled approach utilizing late-stage functionalization.
Abstract & Strategic Analysis
The synthesis of fluorinated pyrazoles is often plagued by regioselectivity challenges. The classical condensation of methylhydrazine with fluorinated 1,3-dicarbonyls typically yields a mixture of 1,3- and 1,5-isomers, requiring tedious chromatographic separation that hinders scale-up.
To overcome this, we present a Convergent Lithiation Strategy . This route leverages the thermodynamic acidity of the C-5 position in N-methylpyrazoles, enhanced by the inductive effect of the C-4 fluorine atom. This method ensures exclusive formation of the 1,5-substituted product, high atom economy, and suitability for kilogram-scale production using batch or continuous flow reactors.
Comparison of Synthetic Routes
| Feature | Route A: Classical Cyclization | Route B: Directed Lithiation (Recommended) |
| Key Step | Condensation of hydrazine + diketone | C-5 Lithiation of 4-fluoro-1-methylpyrazole |
| Regioselectivity | Poor (Mixture of 1,3- and 1,5-isomers) | Excellent (>98% C-5 selectivity) |
| Purification | Difficult Column Chromatography | Crystallization / Distillation |
| Scalability | Low (due to separation) | High |
| Cost Driver | Fluorinated diketone precursors | Selectfluor® / n-BuLi |
Chemical Pathway & Mechanism[1][2][3][4][5][6]
The synthesis proceeds in two main stages:
-
Electrophilic Fluorination: Introduction of fluorine at C-4 using Selectfluor® (F-TEDA-BF4).
-
Thermodynamic Lithiation & Trapping: Selective deprotonation at C-5 followed by formylation/hydroxymethylation.
Reaction Scheme Visualization
Caption: Fig 1. Linear synthetic pathway ensuring regiochemical integrity via thermodynamic lithiation.
Detailed Experimental Protocol
Stage 1: Synthesis of 4-Fluoro-1-methylpyrazole
Objective: Install the fluorine atom at the C-4 position. Reagents: 1-Methylpyrazole (1.0 equiv), Selectfluor® (1.1 equiv), Acetonitrile (anhydrous).
-
Setup: Charge a dry 3-neck round-bottom flask with 1-Methylpyrazole (8.2 g, 100 mmol) and anhydrous Acetonitrile (150 mL) under nitrogen atmosphere.
-
Addition: Add Selectfluor® (39.0 g, 110 mmol) portion-wise at room temperature. Note: The reaction is slightly exothermic.
-
Reaction: Heat the mixture to mild reflux (80°C) for 2–3 hours. Monitor conversion by GC-MS or 19F-NMR (Signal appearance at ~ -175 ppm).
-
Workup: Cool to room temperature. Filter off the insoluble byproduct (H-TEDA-BF4). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM, wash with water and brine. Dry over Na2SO4 and concentrate. Distill the crude oil under reduced pressure to obtain 4-Fluoro-1-methylpyrazole as a colorless liquid.[1]
-
Yield Target: 75–85%
-
Stage 2: Regioselective Lithiation & Hydroxymethylation
Objective: Functionalize C-5 selectively. Reagents: 4-Fluoro-1-methylpyrazole (Intermediate A), n-Butyllithium (2.5 M in hexanes), Paraformaldehyde (depolymerized source of formaldehyde).
-
Cryogenic Setup: In a flame-dried flask, dissolve 4-Fluoro-1-methylpyrazole (5.0 g, 50 mmol) in anhydrous THF (100 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation (Critical Step): Dropwise add n-BuLi (22 mL, 55 mmol) over 20 minutes, keeping internal temp < -70°C.
-
Equilibration:
-
Scientific Insight: Kinetic deprotonation may occur at the N-methyl group. To ensure C-5 lithiation (thermodynamic product), allow the mixture to warm to -20°C or 0°C for 30 minutes, then re-cool to -78°C . The C-4 fluorine acidifies the C-5 proton, stabilizing the C-5 lithio species.
-
-
Trapping: Add Paraformaldehyde (2.25 g, 75 mmol, dried and suspended in THF) in one portion (or use a stream of gaseous formaldehyde generated ex situ for cleaner reaction).
-
Quench: Allow the mixture to warm to room temperature overnight. Quench with saturated NH4Cl solution (50 mL).
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or purify via short silica plug to yield This compound .
Process Safety & Scale-Up Considerations
Thermal Hazards
-
Selectfluor: While safer than
gas, Selectfluor is an oxidant. Avoid contact with strong reducing agents. The byproduct H-TEDA-BF4 is a salt that precipitates; filtration on scale requires appropriate PPE to avoid dust inhalation. -
Lithiation: The reaction of n-BuLi is highly exothermic. On a kilogram scale, active cooling (jacketed reactors) and controlled dosing rates are mandatory to prevent thermal runaway.
Regiocontrol Verification
The success of the lithiation step depends on the "Thermodynamic Equilibration."[2]
-
QC Checkpoint: Take an aliquot after the equilibration step (Step 3), quench with
, and analyze by -NMR. Disappearance of the C-5 proton signal confirms correct lithiation. If the N-methyl signal shows deuterium incorporation, the equilibration time/temp must be increased.
Workflow Diagram
Caption: Fig 2. Temperature profile required to ensure thermodynamic C-5 selectivity.
Analytical Characterization
| Technique | Expected Data | Interpretation |
| Absence of C5-H signal; doublet at C3 confirms F coupling. | ||
| Single fluorine peak confirms mono-fluorination. | ||
| HPLC Purity | > 98.5% (Area) | Single peak, no regioisomer (1,3-isomer) detected. |
References
-
Selectfluor Fluorination of Pyrazoles
-
Breen, J. R.; Sandford, G.; Patel, B.; Fray, J. "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives." Synlett, 2015 , 26, 51–54.[3]
- Note: Describes the use of Selectfluor for fluorin
-
-
Regioselective Lithiation of N-Methylpyrazoles
-
Balle, T.; Begtrup, M.; Jaroszewski, J. W.; Liljefors, T.; Norrby, P. O.[2] "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Org.[4][2][5][6][7] Biomol. Chem., 2006 , 4, 1261-1267.[2][5]
-
Key Insight: Establishes that thermodynamic control favors C-5 functionalization over the kinetic N-methyl deprotonation.[2][5]
-
-
General Synthesis of Fluorinated Pyrazoles
-
Fray, M. J., et al. "Synthesis of 4-fluoropyrazoles." J. Fluorine Chem., 2017 .[8] (Contextual grounding for stability of 4-fluoropyrazoles).
-
-
Commercial Availability & Properties
-
PubChem Compound Summary for Ethyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate (Precursor analog).
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. eurjchem.com [eurjchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. datapdf.com [datapdf.com]
Application Note: High-Efficiency Reductive Amination of 4-Fluoro-1-methylpyrazole-5-carboxaldehyde
Introduction & Scientific Context
The 4-Fluoro-1-methylpyrazole-5-carboxaldehyde scaffold is a critical intermediate in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., c-Met, ALK inhibitors) where the pyrazole ring serves as a hinge-binder and the fluorine atom modulates metabolic stability and lipophilicity (
While reductive amination is a standard transformation, this specific substrate presents unique challenges and opportunities:
-
Electronic Activation: The C4-fluorine atom exerts a strong inductive electron-withdrawing effect (
), increasing the electrophilicity of the C5-aldehyde. This accelerates nucleophilic attack by the amine but can also render the resulting hemiaminal intermediate prone to retro-conversion if water is not sequestered. -
Regiochemistry: The
-methyl group at position 1 prevents tautomerization, locking the aldehyde in a fixed geometry, which simplifies the reaction profile compared to -pyrazoles.
This guide provides two field-proven protocols: Method A (Standard STAB) for aliphatic amines and Method B (Titanium-Mediated) for sterically hindered or weakly nucleophilic aromatic amines.
Mechanistic Pathway & Logic
The reaction proceeds via the formation of an iminium ion intermediate. The choice of reducing agent is critical to ensure chemoselectivity—reducing the imine faster than the aldehyde.
Figure 1: Reaction Mechanism & Fluorine Effect
The following diagram illustrates the pathway, highlighting the role of the fluorine substituent in activating the carbonyl carbon.
Caption: The 4-Fluoro substituent increases the electrophilicity of the aldehyde, accelerating initial attack. However, rapid water removal or in situ reduction is required to prevent hydrolysis.
Experimental Protocols
Method A: Sodium Triacetoxyborohydride (STAB)
Best for: Primary and secondary aliphatic amines, benzylamines. Mechanism: Direct reductive amination.[1][2][3] STAB is mild and does not reduce the aldehyde significantly under these conditions, but rapidly reduces the protonated imine.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Aldehyde | 1.0 | Limiting Reagent |
| Amine | 1.1 - 1.2 | Nucleophile |
| NaBH(OAc)3 | 1.4 - 1.5 | Hydride Source (Selective) |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes iminium formation) |
| DCE or THF | Solvent | 0.1 M - 0.2 M Concentration |
Step-by-Step Procedure
-
Setup: In a dry reaction vial equipped with a stir bar, dissolve 4-Fluoro-1-methylpyrazole-5-carboxaldehyde (1.0 equiv) in 1,2-Dichloroethane (DCE).
-
Note: DCE is preferred over DCM due to slightly higher boiling point and better solubility of STAB.
-
-
Amine Addition: Add the Amine (1.1 equiv).
-
Self-Validation: If the amine is a free base, add Acetic Acid (1.0 equiv). If using an amine-HCl salt, add TEA (1.0 equiv) to liberate the free base, then add AcOH.
-
-
Imine Formation (Wait Step): Stir at Room Temperature (RT) for 30–60 minutes.
-
Why? Allowing the equilibrium to shift toward the imine before adding the reductant minimizes direct reduction of the aldehyde to the alcohol side-product.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS or TLC.
-
Target: Disappearance of Aldehyde (UV active).
-
NMR Check: The aldehyde proton signal (~9.8 ppm) should disappear; a new methylene signal (
) will appear around 3.8–4.2 ppm.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(gas evolution!). Stir for 15 mins to destroy borate complexes. -
Extract with DCM (x3). Wash combined organics with Brine. Dry over
.[4]
-
Method B: Titanium(IV) Isopropoxide / NaBH4
Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or when Method A fails to drive conversion.
Mechanism:
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Aldehyde | 1.0 | Limiting Reagent |
| Amine | 1.1 - 1.2 | Nucleophile |
| Ti(OiPr)4 | 1.5 - 2.0 | Lewis Acid / Dehydrating Agent |
| NaBH4 | 2.0 | Reducing Agent (Stronger than STAB) |
| Ethanol (Abs.) | Solvent | For the reduction step |
Step-by-Step Procedure
-
Imine Formation (Neat or Concentrated):
-
In a dry vial, mix Aldehyde (1.0 equiv) and Amine (1.1 equiv).
-
Add Titanium(IV) isopropoxide (1.5 equiv) neat (or in minimal dry THF if solids are stubborn).
-
Critical Step: Stir the viscous mixture at RT (or 50°C for anilines) for 2–6 hours.
-
Validation: The mixture often turns yellow/orange, indicating imine formation.
-
-
Dilution: Dilute the reaction mixture with Absolute Ethanol (approx. 2 mL per mmol aldehyde).
-
Reduction: Cool to 0°C. Add Sodium Borohydride (
) (2.0 equiv) portion-wise.-
Safety: Exothermic reaction with hydrogen gas evolution.
-
-
Workup (The "Titanium Emulsion" Fix):
-
Quench with 1N NaOH or Rochelle's Salt solution.
-
Crucial: Stir vigorously for 1 hour until the white titanium precipitate becomes granular and the layers separate clearly. Do not attempt to extract while it is a milky emulsion.
-
Filter through Celite if necessary, then extract with EtOAc.
-
Decision Matrix & Troubleshooting
Use this workflow to select the correct protocol and troubleshoot common issues.
Caption: Decision tree for selecting the optimal reductive amination protocol based on amine nucleophilicity.
Troubleshooting Table
| Observation | Root Cause | Solution |
| Aldehyde remains unreacted | Equilibrium favors aldehyde; Amine is weak. | Switch to Method B ( |
| Alcohol side-product (Reduction of CHO) | Reducing agent added too early; Reductant too strong. | Ensure 1h stir time before adding reductant. Use STAB (Method A) instead of |
| Low Yield / Emulsion during workup | Titanium salts trapping product. | Use Rochelle's Salt (sat. pot. sod. tartrate) quench and stir for >1 hour. |
| Bis-alkylation (Tertiary amine formed) | Primary amine is too reactive. | Use excess amine (2-3 equiv) or slow addition of the aldehyde to the amine. |
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[1][2][5][6][7]
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of Organic Chemistry, 1995 , 60, 4928-4929.
-
Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] Journal of Organic Chemistry, 1990 , 55, 2552–2554.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
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Validation & Comparative
A Senior Application Scientist's Guide to the GC-MS Analysis of Volatile Pyrazole Intermediates: A Comparative Assessment
For researchers, scientists, and drug development professionals, the accurate analysis of pyrazole intermediates is a critical step in the synthesis of a wide array of pharmaceutical compounds.[1][2] The inherent volatility of many of these intermediates presents a unique analytical challenge, necessitating a robust and reliable method for their quantification and impurity profiling. This guide provides an in-depth technical exploration of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile pyrazole intermediates. Beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offers a critical comparison with alternative analytical techniques, and is grounded in authoritative regulatory standards to ensure scientific integrity.
The Central Role of Pyrazoles and the Analytical Imperative
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural motif present in numerous FDA-approved drugs.[2] Their synthesis often involves multiple steps, generating a variety of intermediates that must be carefully monitored to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of residual intermediates or the formation of side-products can have significant implications for the drug's stability and toxicological profile. Consequently, the choice of analytical methodology is not merely a matter of convenience but a cornerstone of robust drug development.
GC-MS: A Powerful Tool for Volatile Analyte Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3][4][5] The synergy between the separation power of gas chromatography and the detection specificity of mass spectrometry makes it an invaluable tool for the analysis of pyrazole intermediates that are amenable to volatilization.[1][3][5]
The Underlying Principles: A Symbiotic Partnership
The efficacy of GC-MS lies in its two-stage process. Initially, the sample is vaporized and introduced into the gas chromatograph, where it is separated based on the differential partitioning of its components between a gaseous mobile phase and a stationary phase within a heated column.[3][5] Subsequently, the separated components enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint for identification.[6]
A Comparative Analysis of Analytical Methodologies
While GC-MS is a powerful technique for volatile pyrazoles, it is not universally applicable. The selection of the most appropriate analytical method hinges on the specific physicochemical properties of the intermediate , including its volatility, thermal stability, and polarity.[4][5] A comparative assessment with other common analytical techniques is therefore essential for informed method development.
| Performance Metric | GC-MS | HPLC-UV | LC-MS/MS | qNMR |
| Principle | Separation of volatile compounds in the gas phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[7] | Combines HPLC separation with highly sensitive and selective mass spectrometric detection.[6][7][8] | Quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[9][10][11] |
| Applicability for Pyrazoles | Ideal for volatile, thermally stable, and non-polar to moderately polar pyrazole intermediates. Derivatization may be required for less volatile or more polar compounds.[4] | Well-suited for non-volatile, thermally labile, and polar pyrazole derivatives.[3][5][12] | Applicable to a wide range of pyrazoles, particularly beneficial for polar and high-molecular-weight intermediates at trace levels.[4][8] | Applicable to any soluble pyrazole, providing structural and quantitative information without the need for reference standards of the analyte itself.[9][11] |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998[12][13] | > 0.999[7] | > 0.995[14] |
| Accuracy (% Recovery) | 95.0% to 105.0% | 98.0% to 102.0%[7][13] | 99.0 - 101.0%[7] | 98.8% to 99.9%[14] |
| Precision (%RSD) | ≤ 5.0% | ≤ 2.0%[7][13] | < 1.5%[7] | < 0.5%[14] |
| Limit of Detection (LOD) | Analyte dependent, can reach low ppm to ppb levels. | ~4 µg/mL for a pyrazoline derivative[12] | ~0.1-1 ng/mL[7] | Generally higher than MS-based methods. |
| Limit of Quantitation (LOQ) | Analyte dependent. | ~15 µg/mL for a pyrazoline derivative[12] | ~0.5-5 ng/mL[7] | Analyte dependent. |
| Selectivity/Specificity | Good to Excellent, especially with MS detection. | Good, but can be limited by co-eluting impurities with similar UV absorbance.[7] | Excellent, particularly with MRM mode.[7] | Excellent, provides detailed structural information. |
| Typical Run Time | 10-30 minutes. | 5-15 minutes[7] | 3-10 minutes[7] | 5-15 minutes per sample. |
| Instrumentation Complexity | Moderate to High. | Moderate. | High. | High. |
| Cost per Sample | Moderate. | Low to Moderate.[7] | High.[7] | Moderate to High. |
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical method lies in its validation. The following protocols are designed to be self-validating systems, with their foundations in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidance for industry.[7][8][10][11][14]
Part 1: GC-MS Method Development and Validation for a Volatile Pyrazole Intermediate
This protocol provides a framework for the analysis of a representative volatile pyrazole intermediate.
1. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the pyrazole intermediate reference standard and dissolve it in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the analyte in the samples.
-
Sample Solution: Dissolve the sample containing the pyrazole intermediate in the same solvent as the standards to achieve a final concentration within the calibrated range.
2. Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are typical.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: Typically 250-280°C to ensure complete volatilization without thermal degradation.
-
Oven Temperature Program: Start with an initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-300°C, and hold for 2-5 minutes. The program should be optimized to achieve good separation of the analyte from any impurities.
-
Injection Mode: Split or splitless, depending on the analyte concentration. Splitless injection is preferred for trace analysis.
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Source Temperature: Typically 230°C.
-
Quadrupole Temperature: Typically 150°C.
-
Acquisition Mode: Full scan mode for initial method development and peak identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used to enhance sensitivity and selectivity by monitoring characteristic ions of the pyrazole intermediate.
4. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Inject a blank (solvent), a placebo (if applicable), and a spiked sample to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze a series of at least five concentrations across the desired range. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.995.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow: From Sample to Result
To provide a clearer understanding of the analytical process, the following diagrams illustrate the key workflows.
Caption: A streamlined workflow for the GC-MS analysis of pyrazole intermediates.
Caption: A decision tree for selecting the appropriate analytical technique.
Conclusion: An Informed Approach to Pyrazole Analysis
The selection of an analytical method for volatile pyrazole intermediates is a critical decision in the drug development process. While GC-MS offers a powerful and reliable solution for many of these compounds, a thorough understanding of its principles, limitations, and alternatives is paramount. By adopting a scientifically rigorous approach to method development and validation, grounded in the principles of regulatory guidelines, researchers can ensure the generation of high-quality, defensible data. This guide serves as a foundational resource for navigating the complexities of pyrazole analysis, empowering scientists to make informed decisions that ultimately contribute to the development of safe and effective medicines.
References
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Guo, X., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115561. [Link]
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What is qNMR and why is it important?. (2024). Mestrelab Resources. [Link]
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Quantitative NMR (qNMR). (n.d.). Pharmacognosy Institute (PHCI) - University of Illinois Chicago. [Link]
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Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). European Pharmaceutical Review. [Link]
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Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022). JEOL. [Link]
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Quantification of 3,4-Dimethyl-1H-pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (2021). ACS Omega, 6(39), 25357–25363. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025). Drawell. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemico-Pharmaceutical Analysis, 1(1), 1-6. [Link]
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GC-MS vs LC-MS. (2025). ResolveMass Laboratories Inc. [Link]
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Development and validation of RP-HPLC method for the assay of Celecoxib capsule. (n.d.). Metfop. [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
HPLC method for the determination of celecoxib and its related impurities. (2003). Semantic Scholar. [Link]
-
How to Choose Between LC and GC for Your Analytical Needs. (2025). ILT. [Link]
-
Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. (2024). International Journal of Molecular Sciences, 25(23), 12975. [Link]
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A Comparative Guide to Elemental Analysis of 4-Fluoro-1-methylpyrazole-5-methanol for Pharmaceutical Development
For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of novel pharmaceutical intermediates like 4-Fluoro-1-methylpyrazole-5-methanol is a cornerstone of quality control, regulatory submission, and overall scientific integrity. This guide provides an in-depth comparison of established analytical standards for the elemental analysis of this fluorinated pyrazole derivative, offering practical, field-proven insights and detailed experimental protocols.
Introduction: The Analytical Imperative for Fluorinated Heterocycles
Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry, with fluorine substitution known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] this compound, a functionalized pyrazole, represents a class of compounds where precise elemental composition data is not merely a checkbox but a critical parameter that underpins its identity, purity, and ultimately, its potential as a pharmaceutical building block.
This guide will navigate the nuances of two primary analytical techniques: the traditional Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis, adapted for fluorinated compounds, and the more direct approach for fluorine quantification, Combustion Ion Chromatography (CIC). We will explore the strengths and limitations of each, provide detailed experimental workflows, and discuss the critical role of reference materials in ensuring data of the highest caliber.
Method Comparison: CHN Combustion Analysis vs. Combustion Ion Chromatography
The choice of analytical method depends on the specific elemental information required, the available instrumentation, and the nature of the sample matrix. Below is a comparative overview of the two most relevant techniques for this compound.
| Feature | CHN Combustion Analysis | Combustion Ion Chromatography (CIC) |
| Primary Analytes | Carbon (C), Hydrogen (H), Nitrogen (N) | Fluorine (F), Chlorine (Cl), Bromine (Br), Sulfur (S) |
| Principle | Sample is combusted at high temperature in a stream of oxygen. The resulting CO₂, H₂O, and N₂ gases are separated and quantified by a thermal conductivity detector (TCD).[2] | Sample is combusted, and the resulting acidic gases (like HF) are absorbed into an aqueous solution, which is then analyzed by ion chromatography.[3] |
| Strengths | - Provides fundamental C, H, and N composition, essential for confirming molecular formula. - Highly automated and rapid analysis.[2] - Well-established technique with a long history in organic analysis. | - Direct and sensitive quantification of fluorine. - Can simultaneously determine other halogens and sulfur.[4] - Effective for a wide range of solid and liquid samples.[3] |
| Challenges for Fluorinated Compounds | The high thermal stability of the C-F bond can lead to incomplete combustion and the formation of volatile CF₂ radicals, which can interfere with the nitrogen signal, causing low carbon and high nitrogen readings.[5] Specialized reagents or combustion aids are often necessary.[5] | Requires a dedicated CIC system. The resulting hydrofluoric acid can be corrosive, necessitating robust instrument design. Sample preparation is critical to ensure complete combustion and absorption. |
| Relevant Standards | ASTM D5291 provides a framework for instrumental CHN analysis, which can be adapted for pharmaceutical compounds.[6][7] | EPA Method 1621, though for aqueous matrices, outlines the principles of AOF (Adsorbable Organic Fluorine) analysis by CIC, which can be adapted for solid samples.[8] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a robust framework for the elemental analysis of this compound. The causality behind each step is explained to ensure a deep understanding of the analytical process.
Protocol 1: Modified CHN Combustion Analysis for Fluorinated Compounds
This protocol is adapted from standard CHN analysis procedures to address the challenges posed by the C-F bond.[5][9]
Instrumentation: Elemental Analyzer equipped with a thermal conductivity detector.
Materials:
-
This compound (solid, powdered)
-
Tin capsules
-
Magnesium oxide (MgO) or a specialized fluorine adsorbent (e.g., FluoAdso)[10]
-
Acetanilide or other suitable certified reference material for calibration
Workflow Diagram:
Caption: Workflow for modified CHN analysis of fluorinated compounds.
Step-by-Step Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified reference material such as acetanilide. Perform a multi-point calibration to ensure linearity over the expected concentration range.
-
Sample Preparation:
-
Tare a tin capsule.
-
Add approximately 5 mg of magnesium oxide (MgO) to the capsule. MgO acts as a fluorine scavenger, reacting with fluorine to form stable MgF₂, preventing the formation of volatile fluorine-containing species that can interfere with the analysis.[9]
-
Accurately weigh 1-3 mg of the finely powdered this compound into the capsule.
-
Seal the capsule securely to ensure no loss of sample during handling and analysis.
-
-
Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (typically >1000°C) with a pulse of pure oxygen.
-
The combustion products (CO₂, H₂O, Nₓ, and HF) are swept by a helium carrier gas through a reduction tube containing copper to convert nitrogen oxides to N₂.
-
The gases are then passed through a chromatographic column to separate CO₂, H₂O, and N₂.
-
The separated gases are detected by a thermal conductivity detector (TCD), and the resulting signals are integrated.
-
-
Data Analysis: The instrument software calculates the percentage of C, H, and N based on the integrated peak areas and the calibration data.
Protocol 2: Combustion Ion Chromatography (CIC) for Fluorine Determination
This protocol outlines the analysis of total fluorine in a solid sample, a crucial parameter for a fluorinated pharmaceutical intermediate.[3][11]
Instrumentation: Combustion Ion Chromatography (CIC) system, including a combustion furnace, absorption module, and ion chromatograph with a conductivity detector.
Materials:
-
This compound (solid, powdered)
-
Combustion boats (ceramic or quartz)
-
Tungsten(VI) oxide (WO₃) as a combustion aid (optional)
-
Deionized water (as absorption solution)
-
Fluoride standard solution for calibration
Workflow Diagram:
Caption: Workflow for Combustion Ion Chromatography (CIC) analysis.
Step-by-Step Procedure:
-
Instrument Calibration: Prepare a series of fluoride standard solutions of known concentrations. Use these standards to create a calibration curve for the ion chromatograph.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the powdered this compound into a ceramic or quartz combustion boat.
-
If necessary, add a combustion aid like tungsten(VI) oxide to ensure complete combustion of the sample.
-
-
Analysis:
-
Place the sample boat into the autosampler of the combustion module.
-
Initiate the analysis. The sample is introduced into the furnace and undergoes pyrohydrolytic combustion in a stream of argon and oxygen at approximately 1000°C.
-
The resulting gases, including hydrogen fluoride (HF), are carried to the absorption module.
-
In the absorption module, the HF gas is quantitatively absorbed into a defined volume of deionized water.
-
An aliquot of this absorption solution is automatically injected into the ion chromatograph.
-
-
Chromatography and Detection:
-
The fluoride ions are separated from other anions on an anion-exchange column.
-
The separated fluoride ions are detected by a suppressed conductivity detector.
-
-
Data Analysis: The concentration of fluoride in the absorption solution is determined from the calibration curve. The total fluorine content in the original solid sample is then calculated based on the initial sample weight and the volume of the absorption solution.
Trustworthiness: The Role of Certified Reference Materials
The foundation of trustworthy analytical data lies in the use of Certified Reference Materials (CRMs). A CRM is a "reference material, accompanied by documentation issued by an authoritative body and providing one or more specified property values with associated uncertainties and traceabilities, using valid procedures." For elemental analysis, a CRM with a certified mass fraction of the elements of interest is crucial for method validation, calibration, and ongoing quality control.
-
Use of a Well-Characterized In-House Standard: A batch of this compound that has been thoroughly characterized by multiple independent analytical techniques (e.g., NMR, MS, HPLC) to confirm its identity and high purity can be used as an in-house reference standard. While not a formal CRM, it provides a benchmark for routine analyses.
-
Analysis of a Structurally Related CRM: If available, a CRM of a structurally similar fluorinated heterocyclic compound can be used to validate the analytical method's performance for this class of compounds.
-
Method Validation according to ICH Q2(R1): In the absence of a specific CRM, a rigorous method validation as outlined in the ICH Q2(R1) guideline is paramount.[12] This includes demonstrating specificity, linearity, range, accuracy, and precision of the analytical procedure.
Conclusion: A Multi-faceted Approach to Elemental Analysis
The elemental analysis of this compound requires a thoughtful and rigorous approach. While CHN analysis provides essential information about the carbon, hydrogen, and nitrogen content, it requires careful adaptation to overcome the challenges posed by the stable C-F bond. Combustion Ion Chromatography offers a direct and sensitive method for quantifying the critical fluorine content.
For drug development professionals, the choice of method will depend on the specific analytical question being addressed. However, regardless of the technique employed, a commitment to robust method validation, the use of appropriate reference materials (or well-characterized in-house standards), and a thorough understanding of the underlying analytical principles are essential for generating data that is not only accurate but also defensible. This guide provides the foundational knowledge and practical protocols to achieve that standard of excellence.
References
-
ASTM D5291-01, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2001. [Link]
-
ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2021. [Link]
-
Conti Testing Laboratories. ASTM D5291. [Link]
-
Analytical Method. D-5291. [Link]
-
ASTM International. (2021). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants (D5291-21). [Link]
-
Determination of fluorine and chlorine in clay certified reference material. (n.d.). [Link]
-
Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). (n.d.). Shimadzu. [Link]
-
01-00657-EN Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). (n.d.). Shimadzu. [Link]
-
ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Enthalpy Analytical. (2022, June 13). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. [Link]
-
Schofield, M. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Outsourcing. [Link]
-
U.S. Environmental Protection Agency. (2024, January). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]
-
European Medicines Agency. (2006). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Summary of CHNS Elemental Analysis Common Problems. (n.d.). [Link]
-
VELP Scientifica. (n.d.). Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion. [Link]
-
MPL Lösungsfabrik. (2018, May 11). Method categories according to the ICH Q2(R1). [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(2), 243. [Link]
-
Smith, B. R., Eastman, C. M., & Njardarson, J. T. (2014). Beyond C, H, O, and N! Analysis of the elemental composition of U.S. FDA approved drug architectures. Journal of Medicinal Chemistry, 57(23), 9764–9773. [Link]
-
Elementar. (n.d.). CHNS analysis of fluorinated samples. [Link]
-
MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. [Link]
-
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. (n.d.). [Link]
-
Exeter Analytical, Inc. (n.d.). CHN ANALYSIS OF HIGH CONCENTRATION FLUORINE SAMPLES ON THE 440. [Link]
-
ZeptoMetrix. (n.d.). PFAS Certified Reference Material | Accurate & Reliable Standards. [Link]
-
ACS Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]
-
Greyhound Chromatography. (2023, March 6). Native PFAS Certified Reference Standards. [Link]
-
Hanari, N., et al. (2025, August 10). Development of a certified reference material for the determination of perfluorooctanoic acid. ResearchGate. [Link]
-
U.S. Geological Survey. (n.d.). Standard Operating Procedure. [Link]
-
Straits Research. (2023, December 15). Elemental Fluorine Market Size And Share Analysis, Forecast 2033. [Link]
-
The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. [Link]
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Safety Operating Guide
Operational Guide: Disposal & Handling of 4-Fluoro-1-methylpyrazole-5-methanol
Executive Summary: The Chemical Context
4-Fluoro-1-methylpyrazole-5-methanol is a specialized fluorinated heterocyclic building block. While often treated casually as a "standard organic solid," its specific structural moiety—a fluorinated pyrazole core combined with a primary alcohol—dictates a strict disposal hierarchy.
Unlike non-halogenated organics, this compound poses a latent infrastructure risk: Hydrofluoric Acid (HF) generation. Upon standard thermal oxidation (incineration), the fluorine atom mineralizes to HF, which can corrode standard incinerator refractory linings if not processed in a facility equipped with wet gas scrubbers.
Operational Mandate: This compound must never be commingled with non-halogenated waste streams (e.g., pure acetone/methanol waste). It must be segregated as Halogenated Organic Waste .[1]
Chemical Profile & Hazard Identification
Before disposal, the waste generator must characterize the material to ensure accurate labeling.
| Property | Specification | Operational Implication |
| Chemical Class | Fluorinated N-Heterocycle / Alcohol | Halogenated Waste Stream (Strict) |
| Physical State | Solid (typically off-white powder) | Dust inhalation hazard during transfer. |
| Acidity/Basicity | Weakly Basic (Pyrazole N) | Incompatible with strong acids and strong oxidizers. |
| Combustibility | Combustible Organic | Classify as D001 (Ignitable) if in flammable solvent.[2] |
| Key Hazard | Irritant (Skin/Eye/Resp) | Standard PPE (Nitrile gloves, Goggles) required. |
Critical Note: If a specific SDS is unavailable for this isomer, apply the Precautionary Principle : Treat as a Category 2 Skin/Eye Irritant and a potential sensitizer [1].
Decision Logic: Disposal Workflow
The following directed graph illustrates the mandatory decision tree for handling this compound.
Figure 1: Operational decision tree ensuring the fluorinated moiety is routed to the correct thermal destruction facility.
Detailed Operational Protocols
Protocol A: Routine Solid Waste Disposal
Use this for expired shelf stock or excess pure solid.
-
Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust; perform this inside a fume hood.
-
Labeling:
-
Apply a hazardous waste label.
-
Chemical Name: Write out the full name: "this compound."
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."
-
Constituents: Explicitly list "Fluorinated Organic Solid" to alert the disposal vendor.
-
-
Storage: Cap tightly. Store in the "Solid Waste" satellite accumulation area until pickup.
Protocol B: Liquid Waste (Reaction Mixtures)
Use this for mother liquors or rinsates.
-
Segregation Rule: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved fluorinated pyrazole contaminates the entire volume .
-
Action: Pour the mixture into the Halogenated Solvent Waste carboy (often designated with a yellow tag or specific color code in your facility).
-
Why? Non-halogenated waste is often used as fuel blending for cement kilns. Fluorine in that stream can violate the kiln's air emissions permit [2].
-
-
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric acid waste), as the alcohol group on the pyrazole can undergo exothermic oxidation.
Protocol C: Spill Response (Immediate Action)
For spills > 1 gram or liquid spills > 10 mL.
-
PPE: Don nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat. If dust is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solids: Do not sweep dry (creates dust). Cover with wet paper towels or oil-impregnated sweeping compound, then scoop.
-
Liquids: Cover with an inert absorbent (vermiculite, sand, or polypropylene pads). Do not use sawdust (combustible).
-
-
Cleanup: Scoop material into a heavy-duty polyethylene bag. Double bag it.
-
Disposal: Treat the debris bag as Hazardous Solid Waste (see Protocol A). Do not throw in regular trash.
Regulatory & Compliance Framework (RCRA)[5]
In the United States, this waste determination follows 40 CFR § 262.11.
-
Listed Waste: This specific compound is likely not P-listed or U-listed by specific name.
-
Characteristic Waste:
-
Best Practice: Regardless of RCRA coding, the "Halogenated" profile requires it to be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for incineration with acid gas scrubbing .
References
-
Fisher Scientific. (2025).[8] Safety Data Sheet: Pyrazole Derivatives and General Safety. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024).[9] Incineration of Halogenated Organic Compounds. Retrieved from
-
U.S. Code of Federal Regulations. (2012).[7] 40 CFR § 261.31 - Hazardous wastes from non-specific sources (F-Codes).[7] Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
